(3-Bromo-5-fluorophenyl)methanesulfonamide
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Overview
Description
(3-Bromo-5-fluorophenyl)methanesulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluorophenyl)methanesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce different sulfonamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Bromo-5-fluorophenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Sulfonamides, including this compound, have been studied for their potential antibacterial, antiviral, and anticancer activities. The compound’s ability to inhibit certain enzymes and interfere with biological pathways makes it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-(3-bromo-5-fluorobenzyl)methanesulfonamide
- N-(3-Bromo-4-fluorophenyl)methanesulfonamide
Comparison: (3-Bromo-5-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ringCompared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C7H7BrFNO2S |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
(3-bromo-5-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
MOKZOYOHGAULLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CS(=O)(=O)N |
Origin of Product |
United States |
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